molecular formula C15H11F3N2O B13724656 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline

5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline

Cat. No.: B13724656
M. Wt: 292.26 g/mol
InChI Key: BXSFCDREDFTLGZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a trifluoromethyl group at the 4-position, a phenyl group at the 2-position, and a ketone group at the 6-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate anthranilic acid derivatives with trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinazoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-methylquinazoline
  • 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-chloroquinazoline
  • 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-bromoquinazoline

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)13-11-8-10(21)6-7-12(11)19-14(20-13)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

BXSFCDREDFTLGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=NC(=N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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